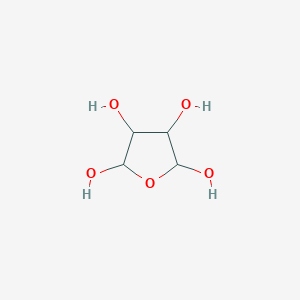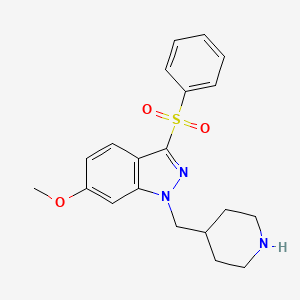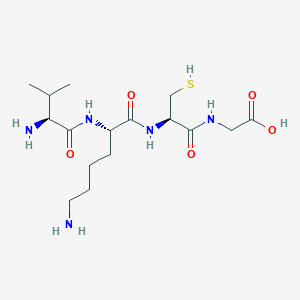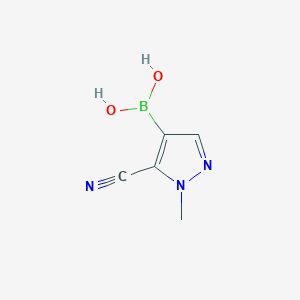
(5-Cyano-1-methyl-1H-pyrazol-4-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyano-1-methyl-1H-pyrazol-4-YL)boronic acid is a boronic acid derivative with the molecular formula C6H7BN3O2. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry. The presence of both a boronic acid group and a cyano group makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyano-1-methyl-1H-pyrazol-4-YL)boronic acid typically involves the reaction of 5-cyano-1-methyl-1H-pyrazole with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
(5-Cyano-1-methyl-1H-pyrazol-4-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DMF are used.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
(5-Cyano-1-methyl-1H-pyrazol-4-YL)boronic acid has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of (5-Cyano-1-methyl-1H-pyrazol-4-YL)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in biochemical assays and as a ligand in catalysis . The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-pyrazoleboronic acid pinacol ester: Similar in structure but lacks the cyano group.
5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid: Similar in structure but has a pyrrole ring instead of a pyrazole ring.
Uniqueness
(5-Cyano-1-methyl-1H-pyrazol-4-YL)boronic acid is unique due to the presence of both a cyano group and a boronic acid group, which provides a combination of reactivity and stability that is valuable in various chemical transformations .
Properties
Molecular Formula |
C5H6BN3O2 |
|---|---|
Molecular Weight |
150.93 g/mol |
IUPAC Name |
(5-cyano-1-methylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C5H6BN3O2/c1-9-5(2-7)4(3-8-9)6(10)11/h3,10-11H,1H3 |
InChI Key |
ZQWVHNBDYRNSJI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N(N=C1)C)C#N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


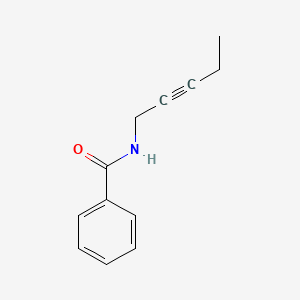
![Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]-](/img/structure/B12521249.png)
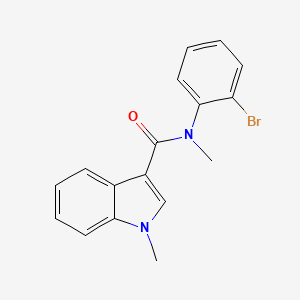
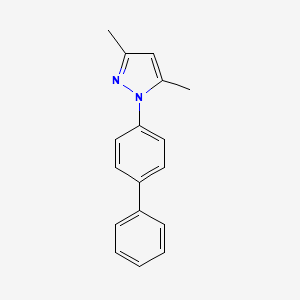

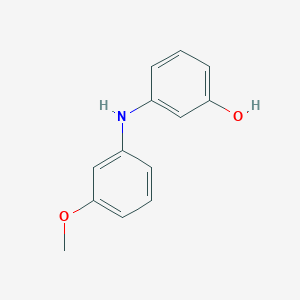
![4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine](/img/structure/B12521292.png)

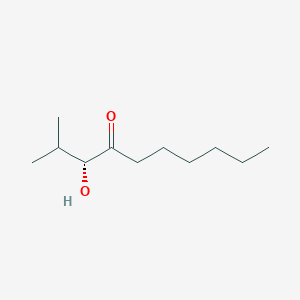

![(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12521315.png)
